REACTION_CXSMILES
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OS(O)(=O)=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][C:16]=1[CH3:17])[N:13]=[CH:12][NH:11][C:10]2=[O:18].[N+:19]([O-])([OH:21])=[O:20]>>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[C:15]([N+:19]([O-:21])=[O:20])[C:16]=1[CH3:17])[N:13]=[CH:12][NH:11][C:10]2=[O:18]
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Name
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Quantity
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15 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(NC=NC2=CC1C)=O
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Name
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Quantity
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0.26 g
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Type
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reactant
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Smiles
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[N+](=O)(O)[O-]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at rt until dissolution
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0° C.
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Type
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STIRRING
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Details
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stirred for 10 min
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Duration
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10 min
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Type
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STIRRING
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Details
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stirred at rt for 5 h
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Duration
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5 h
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Type
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ADDITION
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Details
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The mixture was poured onto ice (300 g)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×80 ml)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The product was recrystallized from MeOH (˜15 ml)
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Name
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Type
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|
Smiles
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BrC=1C=C2C(NC=NC2=C(C1C)[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |